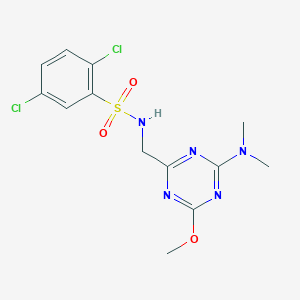
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is commonly used to synthesize 1,2,3-triazole hybrids with various functionalities .
Molecular Structure Analysis
Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole . The difference between these two forms lies in the position of the nitrogen atoms in the ring .
Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their unique structure. For example, they can participate in palladium-catalyzed and ultrasonic promoted Sonogashira coupling/1,3-dipolar cycloaddition .
Physical And Chemical Properties Analysis
Triazole compounds are generally thermally stable . The specific physical and chemical properties can vary depending on the specific structure and substituents of the triazole compound .
科学的研究の応用
Thermal Infrared Measurement and Plant Ecosystem Health
Research by Moran (2003) explored the synthesis of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating their excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This study underscores the potential of such compounds in agricultural settings, particularly in weed management and the maintenance of plant ecosystem health (Moran, 2003).
Advanced Synthesis Techniques for Chiral Pyrrolidin-3-ones
Králová et al. (2019) reported on the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine. This work highlights innovative synthesis approaches, resulting in compounds with potential pharmacological applications due to their structural uniqueness (Králová et al., 2019).
Green Metric Evaluation in Drug Synthesis
Gilbile et al. (2017) focused on the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a precursor in the production of Dexlansoprazole. The study emphasizes the importance of green chemistry principles in the synthesis process, pointing to the potential of similar sulfonamide compounds in drug development with reduced environmental impact (Gilbile et al., 2017).
Antibacterial Evaluation of Novel Heterocyclic Compounds
Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety, with an eye towards their use as antibacterial agents. This exploration highlights the versatility of sulfonamide derivatives in developing new antibiotics and combating resistant bacterial strains (Azab et al., 2013).
作用機序
Target of Action
Triazole compounds, which are a key structural component of this compound, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonding and bipolar interactions, which allows them to interact with biomolecular targets . This interaction can lead to changes in the function of the target, resulting in the observed biological activity.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Triazole compounds are known for their stability to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially influence the bioavailability of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide.
Result of Action
Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular level.
Action Environment
The stability of triazole compounds to various conditions suggests that they may be relatively resilient to environmental factors.
将来の方向性
特性
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-10(2)12(9-17-14-6-7-15-17)16-20(18,19)11-4-3-5-13-8-11/h3-8,10,12,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYLMYCEDDQRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


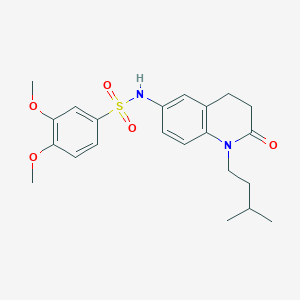
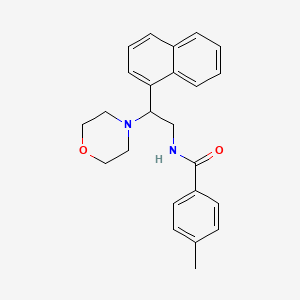
![4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2758267.png)
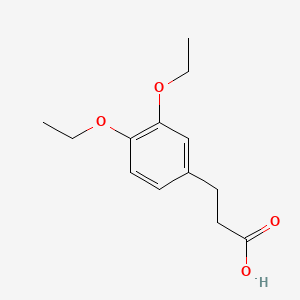
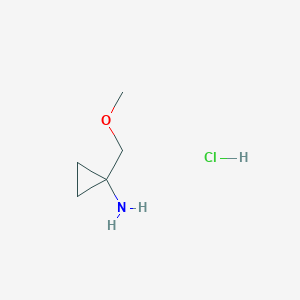
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2758272.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2758273.png)
![3,3-Difluoro-N-[(2-methoxyphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2758274.png)
![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758276.png)

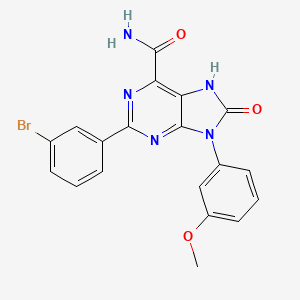
![N-(3-chlorophenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylthio]acetamide](/img/structure/B2758282.png)
